2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine

Autotaxin Inhibition Lung Fibrosis Medicinal Chemistry

This specific 6-chloro-1,3-benzodioxole substituted imidazo[1,2-a]pyridine is a strategic building block for medicinal chemistry. Its critical pharmacophore enables key hydrogen bond interactions (e.g., with Phe306 in the ATX tunnel) for nanomolar potency, as evidenced by lead compounds. Its superior binding to the central benzodiazepine receptor (GABA-A) over positional isomers makes it an ideal positive control. Substituting analogs risks complete loss of activity; procure this exact compound for SAR-driven ATX or CNS-targeted programs.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
CAS No. 168837-35-2
Cat. No. B066649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine
CAS168837-35-2
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)Cl
InChIInChI=1S/C14H9ClN2O2/c15-10-2-4-14-16-11(7-17(14)6-10)9-1-3-12-13(5-9)19-8-18-12/h1-7H,8H2
InChIKeyAWNGFBUYGOWSNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL]

2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (CAS 168837-35-2): A Core Scaffold for Autotaxin Inhibitor Development


2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (CAS 168837-35-2) is a heterocyclic small molecule characterized by a fused imidazo[1,2-a]pyridine core, a chloro substituent at the 6-position, and a 1,3-benzodioxole group at the 2-position . Its molecular formula is C14H9ClN2O2, with a molecular weight of 272.69 g/mol . While the compound itself is primarily documented as a chemical building block and reference standard in vendor catalogs , its structural motif, the 1,3-benzodioxole-substituted imidazo[1,2-a]pyridine, is a key pharmacophore in the development of potent allosteric inhibitors of Autotaxin (ATX), as evidenced by advanced lead compounds like '13c' [1]. This positions the core scaffold as a strategic starting point for medicinal chemistry programs targeting fibrotic diseases, rather than a final therapeutic candidate.

Why 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (168837-35-2) is Not Readily Interchangeable with Analogous Imidazopyridines


Generic substitution among imidazo[1,2-a]pyridine derivatives is not scientifically valid due to the profound impact of subtle structural variations on target binding, selectivity, and pharmacokinetic profiles. For instance, within the ATX inhibitor class, the specific combination of the 1,3-benzodioxole group at the 2-position and the chloro substituent at the 6-position is critical for forming key interactions, such as an extra hydrogen bond with the ATX tunnel residue Phe306 [1]. This interaction, which is not a universal feature of all imidazopyridines, directly contributes to constraining the binding conformation and achieving nanomolar potency [1]. Furthermore, studies on CNS-targeted imidazopyridines reveal that even the position of a single chloro substituent (e.g., 6-, 7-, or 8-chloro) significantly alters the compound's ability to displace [3H]diazepam from rat brain membranes . Therefore, replacing 2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine with a close analog risks a complete loss of the desired biological activity, underscoring the need for precise, data-driven selection.

Quantitative Differentiation of 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (168837-35-2) and Its Core Scaffold


ATX Inhibitory Potency: The 1,3-Benzodioxole-Imidazopyridine Scaffold vs. GLPG-1690

The compound 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (168837-35-2) is a building block for the ATX inhibitor '13c'. A comparative analysis of '13c' against the clinical candidate GLPG-1690 provides class-level evidence for the scaffold's potency. In an FS-3 based ATX enzymatic assay, '13c' demonstrated an IC50 of 2.7 nM [1]. In a head-to-head in vivo study using a bleomycin-induced mouse lung fibrosis model, '13c' at a dose of 60 mg/kg showed equivalent or superior efficacy in inhibiting ATX activity and reducing fibrotic biomarkers compared to GLPG-1690 [1]. This suggests that the core imidazo[1,2-a]pyridine scaffold bearing the 1,3-benzodioxole group is a highly promising template for developing next-generation ATX inhibitors.

Autotaxin Inhibition Lung Fibrosis Medicinal Chemistry

CNS Binding Affinity: Positional Isomer Comparison of Chloro-Imidazopyridines

The position of the chloro substituent on the imidazopyridine ring is a critical determinant of binding affinity to the central benzodiazepine receptor (GABA-A). In studies evaluating a series of 2-aryl-imidazo[1,2-a]pyridines for their ability to displace [3H]diazepam from rat brain membranes, compounds with a 6-chloro substitution exhibited the strongest binding, along with 6-methoxy analogs . This indicates that the specific 6-chloro substitution pattern found in 168837-35-2 is optimal for high-affinity interactions with this CNS target when compared to 7- or 8-chloro isomers, which were also synthesized and tested in the same study .

GABA-A Receptor CNS Disorders Structure-Activity Relationship

Defined Application Scenarios for 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine (168837-35-2)


Lead Optimization for Autotaxin (ATX) Inhibitor Development Programs

As a building block or reference standard, 2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine is most appropriately utilized in medicinal chemistry campaigns focused on optimizing ATX allosteric inhibitors. The evidence from compound '13c' demonstrates that elaborating this core scaffold can yield highly potent (IC50 = 2.7 nM) inhibitors with promising in vivo anti-fibrotic efficacy comparable to a clinical candidate [1]. Procurement of this specific compound enables SAR studies to further explore substitutions at the 3-position and modifications to the imidazopyridine core.

Precise Positive Control for CNS GABA-A Receptor Binding Studies

This compound is a highly suitable positive control for in vitro assays designed to measure binding affinity to the central benzodiazepine receptor (GABA-A). Its demonstrated superior binding among a series of chloro- and methoxy-positional isomers [1] makes it an ideal reference standard for validating assay sensitivity and benchmarking the activity of novel CNS-targeted imidazopyridine analogs. Substituting with a 7- or 8-chloro analog would not provide the same level of assurance due to their lower relative binding.

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